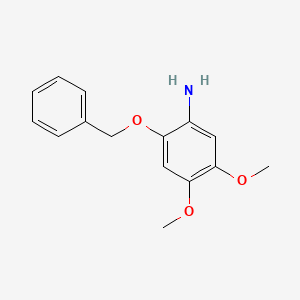

2-Benzyloxy-4,5-dimethoxy-aniline

説明

2-Benzyloxy-4,5-dimethoxy-aniline is a substituted aniline derivative featuring a benzyloxy group (-OCH₂C₆H₅) at the 2-position and methoxy groups (-OCH₃) at the 4- and 5-positions of the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly for constructing complex heterocyclic systems such as triazoloquinazolines . Its structural design combines electron-donating methoxy groups with the sterically bulky benzyloxy substituent, influencing both its reactivity and physical properties.

特性

分子式 |

C15H17NO3 |

|---|---|

分子量 |

259.30 g/mol |

IUPAC名 |

4,5-dimethoxy-2-phenylmethoxyaniline |

InChI |

InChI=1S/C15H17NO3/c1-17-14-8-12(16)13(9-15(14)18-2)19-10-11-6-4-3-5-7-11/h3-9H,10,16H2,1-2H3 |

InChIキー |

ZBPYWIFORDZCPA-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C(C(=C1)N)OCC2=CC=CC=C2)OC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 2-Benzyloxy-4,5-dimethoxy-aniline with five structurally related compounds, focusing on substituent effects, spectral data, and synthetic applications.

Substituent Variations and Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-Benzyloxy-4,5-dimethoxy-aniline | N/A | C₁₅H₁₇NO₃* | ~271.3 | -NH₂, -OCH₂C₆H₅, -OCH₃ (4,5) |

| 4,5-Dimethoxy-2-methylaniline | 41864-45-3 | C₉H₁₃NO₂ | 167.21 | -NH₂, -CH₃ (2), -OCH₃ (4,5) |

| 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3,5-dimethoxyaniline | 2088929-84-2 | C₁₃H₁₈N₂O₃ | 250.29 | -NH₂, oxazolyl (2), -OCH₃ (3,5) |

| 2-Benzyloxy-4,5-dimethylbenzoic acid | 1081-73-8 | C₁₆H₁₆O₄ | 272.30 | -COOH, -OCH₂C₆H₅ (2), -CH₃ (4,5) |

| 2-Benzyloxy-4,5-dihydro-7,8-dimethoxy[1,2,4]triazolo[1,5-a]quinazoline (7c) | N/A | C₂₁H₂₁N₃O₃ | 338.42† | Triazoloquinazoline core, -OCH₂C₆H₅, -OCH₃ (7,8) |

*Inferred from structural analogs.

†Calculated from MS data (m/z 338, M⁺) .

Key Observations:

- Steric and Electronic Effects: The benzyloxy group in 2-Benzyloxy-4,5-dimethoxy-aniline introduces steric hindrance and lipophilicity compared to smaller substituents like methyl in 4,5-Dimethoxy-2-methylaniline. This reduces solubility in polar solvents but enhances stability in nonpolar environments .

- Functional Group Impact: Replacing the aniline -NH₂ with a carboxylic acid (-COOH) in 2-Benzyloxy-4,5-dimethylbenzoic acid increases acidity (pKa ~4–5 vs. ~5–6 for anilines) and alters reactivity toward nucleophilic substitutions .

Spectral and Analytical Data Comparison

Key Findings:

- The NH stretch in IR (3189 cm⁻¹) for the triazoloquinazoline derivative (7c) confirms the presence of an amine group, while the absence of this peak in methyl-substituted analogs suggests differences in hydrogen bonding .

- ¹H-NMR data for compound 7c highlights distinct benzyloxy (-OCH₂Ph) and methoxy (-OCH₃) signals, with aromatic protons appearing as multiplet peaks (δ 7.01–7.56) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。